![molecular formula C19H20N2O4 B4390481 4-methyl-1-[3-(4-nitrophenoxy)benzoyl]piperidine](/img/structure/B4390481.png)
4-methyl-1-[3-(4-nitrophenoxy)benzoyl]piperidine
Overview
Description
4-methyl-1-[3-(4-nitrophenoxy)benzoyl]piperidine, also known as R-1487, is a synthetic compound that belongs to the class of piperidine-based compounds. It is widely used in scientific research for its various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 4-methyl-1-[3-(4-nitrophenoxy)benzoyl]piperidine is not fully understood. However, it is believed to modulate the activity of ion channels by binding to specific sites on the channel protein. It may also affect the activity of enzymes involved in the synthesis and release of neurotransmitters.
Biochemical and Physiological Effects:
4-methyl-1-[3-(4-nitrophenoxy)benzoyl]piperidine has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been shown to affect the release of neurotransmitters such as dopamine and norepinephrine, which are involved in various physiological processes such as mood regulation, attention, and arousal.
Advantages and Limitations for Lab Experiments
4-methyl-1-[3-(4-nitrophenoxy)benzoyl]piperidine has several advantages for lab experiments. It is a highly specific tool compound that can be used to study the role of piperidine-based compounds in various biological processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of 4-methyl-1-[3-(4-nitrophenoxy)benzoyl]piperidine is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
For research on 4-methyl-1-[3-(4-nitrophenoxy)benzoyl]piperidine include studying its effects on other ion channels and neurotransmitter systems and developing more potent and selective analogs for potential therapeutic applications.
Scientific Research Applications
4-methyl-1-[3-(4-nitrophenoxy)benzoyl]piperidine has been extensively used in scientific research for its various biochemical and physiological effects. It is primarily used as a tool compound to study the role of piperidine-based compounds in various biological processes. It has been shown to modulate the activity of various ion channels, including the voltage-gated sodium channels and the transient receptor potential channels. It has also been shown to affect the release of neurotransmitters such as dopamine and norepinephrine.
properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[3-(4-nitrophenoxy)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-14-9-11-20(12-10-14)19(22)15-3-2-4-18(13-15)25-17-7-5-16(6-8-17)21(23)24/h2-8,13-14H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAAYYNEZXJHIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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